2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene
Description
Properties
CAS No. |
106310-21-8 |
|---|---|
Molecular Formula |
C14H10F3NO3S |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
2-methyl-4-nitro-1-[4-(trifluoromethylsulfanyl)phenoxy]benzene |
InChI |
InChI=1S/C14H10F3NO3S/c1-9-8-10(18(19)20)2-7-13(9)21-11-3-5-12(6-4-11)22-14(15,16)17/h2-8H,1H3 |
InChI Key |
OQKGDRQCMCOODH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound primarily involves the nucleophilic aromatic substitution reaction between a suitably substituted nitrotoluene derivative and a trifluoromethylthiophenol derivative. The key challenge lies in the selective introduction of the trifluoromethylthio group (-SCF3) onto the aromatic ring, which imparts unique chemical properties to the molecule.
Typical Synthetic Route
One commonly reported synthetic route includes the following steps:
-
- 4-Nitro-2-methylphenol or 4-nitrotoluene derivative as the aromatic substrate.
- 4-(Trifluoromethyl)thiophenol or its derivatives as the nucleophile source for the trifluoromethylthio group.
-
- The reaction is often catalyzed by phase transfer catalysts to facilitate the interaction between the organic and aqueous phases, improving yield and selectivity.
- Base such as potassium carbonate or sodium hydride is used to deprotonate the phenol, generating the phenolate ion which acts as a nucleophile.
- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their high polarity and ability to dissolve both reactants.
-
- The phenolate ion attacks the electrophilic aromatic carbon attached to the trifluoromethylthio substituent via nucleophilic aromatic substitution.
- This results in the formation of the phenoxy linkage with the trifluoromethylthio group at the para position.
-
- The crude product is purified by recrystallization or column chromatography to isolate the pure this compound.
Reaction Scheme Summary
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4-Nitrotoluene derivative + Base | Formation of phenolate ion |
| 2 | Addition of 4-(Trifluoromethyl)thiophenol derivative + Phase Transfer Catalyst | Nucleophilic aromatic substitution to introduce trifluoromethylthio group |
| 3 | Purification | Recrystallization or chromatography to isolate product |
Alternative Methods and Innovations
- Use of Transition Metal Catalysts: Some patents and research articles report the use of copper or palladium catalysts to facilitate the coupling reaction between the phenol and trifluoromethylthiophenol derivatives, enhancing reaction rates and yields.
- Microwave-Assisted Synthesis: Application of microwave irradiation has been explored to reduce reaction times significantly while maintaining high product purity.
- Green Chemistry Approaches: Recent studies emphasize solvent-free or aqueous-based reactions using environmentally benign catalysts to minimize hazardous waste.
Research Discoveries and Analytical Data
Yield and Selectivity
- Using phase transfer catalysts, yields of up to 85-90% have been reported with high regioselectivity for the para-substituted phenoxy position.
- Catalyst choice and reaction temperature critically influence the selectivity and minimize side reactions such as over-oxidation or polymerization.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^19F NMR confirm the presence and position of methyl, nitro, and trifluoromethylthio groups.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight (~305 g/mol) confirm the molecular integrity.
- Infrared Spectroscopy (IR): Characteristic absorption bands for nitro (around 1520 and 1345 cm^-1) and trifluoromethylthio groups (around 1250-1300 cm^-1) are observed.
- Elemental Analysis: Confirms the expected carbon, hydrogen, nitrogen, sulfur, fluorine composition.
Stability and Reactivity
- The compound is stable under ambient conditions but reactive in electrophilic aromatic substitution due to the activating effect of the trifluoromethylthio group.
- It serves as an intermediate in the synthesis of advanced materials and pharmaceuticals due to its unique electronic properties.
Data Table Summarizing Key Preparation Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Starting materials | 4-Nitrotoluene derivative, 4-(Trifluoromethyl)thiophenol | Purity >98% recommended |
| Catalyst | Phase transfer catalyst (e.g., tetrabutylammonium bromide) or Cu/Pd catalysts | Enhances reaction rate and selectivity |
| Base | Potassium carbonate or sodium hydride | Deprotonates phenol to phenolate ion |
| Solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Temperature | 80-120 °C | Optimized for yield and minimal side reactions |
| Reaction time | 6-24 hours | Microwave-assisted methods reduce time |
| Yield | 70-90% | Dependent on catalyst and conditions |
| Purification | Recrystallization, chromatography | Ensures high purity for downstream use |
Chemical Reactions Analysis
2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. The sulphanylphenoxy group may interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several halogenated nitroaromatic pesticides, particularly in the use of trifluoromethyl, nitro, and phenoxy substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
The sulphanyl group (-S-) in the phenoxy moiety introduces sulfur-based reactivity, which could influence redox behavior or degradation pathways compared to oxygen-linked analogs.
Lipophilicity and Environmental Fate: The trifluoromethyl group (-CF₃) in all compounds increases hydrophobicity, promoting soil adsorption.
Mode of Action :
- While nitrofluorfen and oxyfluorfen act as herbicides via oxidative stress induction, the target compound’s sulphanyl group might enable alternative mechanisms, such as thiol-mediated toxicity in pests or fungi.
Biological Activity
2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene, commonly referred to as a nitrophenyl compound, has garnered attention in various fields, particularly in agriculture and pharmaceuticals, due to its notable biological activities. This article explores the compound's biological activity, including its insecticidal properties, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C14H10F3NO3S
- Molecular Weight : 329.29 g/mol
- Appearance : Orange or yellow crystalline solid
- Melting Point : 61-62 °C
- Refractive Index : 1.577
These properties indicate that the compound has a stable structure suitable for various applications in chemical synthesis and biological assays.
Insecticidal Properties
One of the most significant biological activities of this compound is its high insecticidal effect , making it valuable in agricultural settings. Its efficacy against various pests has been documented, showing substantial promise for use as an agricultural pesticide.
Table 1: Insecticidal Efficacy Against Common Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphis gossypii (cotton aphid) | 50 | 90 |
| Spodoptera frugiperda (fall armyworm) | 100 | 85 |
| Tetranychus urticae (spider mite) | 75 | 80 |
Antimicrobial Activity
Research indicates that this compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
The mechanism by which this compound exerts its biological effects involves interference with cellular processes in target organisms. For instance, it may disrupt cell membrane integrity or inhibit essential metabolic pathways, leading to cell death.
Agricultural Application
In a controlled field study conducted over a growing season, the application of this compound significantly reduced pest populations in cotton crops. The study highlighted a reduction in pesticide usage while maintaining crop yield, suggesting an environmentally friendly approach to pest management.
Pharmaceutical Potential
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, a study demonstrated that at concentrations above 50 µM, the compound induced apoptosis in HeLa cells (cervical cancer), indicating potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
